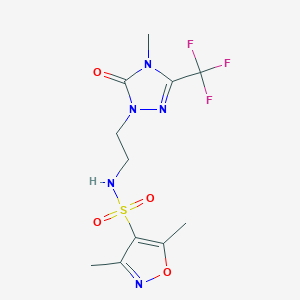

3,5-dimethyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isoxazole-4-sulfonamide

Description

Properties

IUPAC Name |

3,5-dimethyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N5O4S/c1-6-8(7(2)23-17-6)24(21,22)15-4-5-19-10(20)18(3)9(16-19)11(12,13)14/h15H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZWZSZWHZRYFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dimethyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isoxazole-4-sulfonamide is a complex compound with potential pharmacological applications. Its structure incorporates a sulfonamide group and a triazole moiety, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical formula of the compound is with a molecular weight of 369.32 g/mol. The presence of trifluoromethyl and isoxazole groups contributes to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄F₃N₅O₄S |

| Molecular Weight | 369.32 g/mol |

| CAS Number | 1421476-91-6 |

Antimicrobial Activity

The triazole ring in this compound has been associated with significant antimicrobial effects. Research indicates that compounds containing triazole derivatives often exhibit broad-spectrum activity against various pathogens. In studies involving similar triazole compounds, antimicrobial testing showed promising results against Gram-positive and Gram-negative bacteria as well as fungi .

Case Study : A derivative with a similar structure demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells, indicating potential for development as an antimicrobial agent .

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. The incorporation of the trifluoromethyl group has been shown to enhance the potency of these compounds against cancer cell lines. For instance, compounds similar to the one have demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancers .

Research Findings :

- Colon Carcinoma : An IC50 value of 6.2 μM was recorded for related triazole compounds against HCT-116 cells.

- Breast Cancer : Other derivatives showed IC50 values of 27.3 μM against T47D cells .

Anti-inflammatory Activity

The sulfonamide group is known for its anti-inflammatory properties. Compounds containing this functional group have been reported to inhibit inflammatory pathways effectively. Studies suggest that the combination of sulfonamide with triazole enhances the anti-inflammatory activity, making it a candidate for treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Triazole derivatives often inhibit enzyme functions critical for pathogen survival or cancer cell proliferation.

- Interference with DNA Synthesis : Some studies suggest that these compounds can disrupt DNA replication in cancer cells.

- Modulation of Immune Response : The anti-inflammatory effects are likely due to modulation of immune pathways.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Studies indicate that derivatives of sulfonamides exhibit enhanced activity against various bacterial strains. The incorporation of isoxazole and triazole moieties contributes to the compound's effectiveness.

Case Study: Antifungal Activity

A related study synthesized novel pyridine-3-sulfonamide derivatives with 1,2,4-triazole substituents. These compounds demonstrated significant antifungal activities against Candida species, outperforming traditional antifungal agents like fluconazole . This suggests that similar derivatives of the compound may also possess enhanced antifungal properties.

Anticancer Properties

Research into the anticancer potential of compounds containing triazole and sulfonamide groups has gained traction. The unique structure of 3,5-dimethyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isoxazole-4-sulfonamide may play a crucial role in inhibiting cancer cell proliferation.

Case Study: In Vitro Studies

In vitro studies on similar compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, a series of N-Aryl oxadiazoles exhibited percent growth inhibitions ranging from 51% to 86% against several cancer cell lines including OVCAR-8 and HCT-116 . This indicates a potential for the compound to be developed further for anticancer applications.

Anti-inflammatory Applications

The anti-inflammatory properties of sulfonamides are well-documented. Compounds with isoxazole and triazole functionalities have been reported to modulate inflammatory pathways effectively.

Research Insights

In related research, compounds with similar structural characteristics have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that 3,5-dimethyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isoxazole-4-sulfonamide could be further investigated for its anti-inflammatory potential.

Summary Table of Applications

Preparation Methods

Sulfonation of 3,5-Dimethylisoxazole

The isoxazole core is functionalized at the 4-position via sulfonation. Chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C selectively sulfonates 3,5-dimethylisoxazole to yield 3,5-dimethylisoxazole-4-sulfonyl chloride (Scheme 1).

Reaction Conditions :

- Temperature : 0–5°C (prevents over-sulfonation).

- Molar Ratio : 1:1.2 (isoxazole:ClSO₃H).

- Yield : 78–85% after precipitation in ice-water and recrystallization (ethyl acetate/hexane).

Analytical Data :

- ¹H NMR (CDCl₃): δ 2.35 (s, 6H, CH₃), 6.85 (s, 1H, isoxazole-H).

- HRMS : m/z [M+H]⁺ calcd. for C₅H₇ClNO₃S: 204.99; found: 204.98.

Preparation of the Triazole-Ethylamine Intermediate

Cyclization to Form the Triazole Core

The 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole is synthesized via cyclization of trifluoromethyl-substituted hydrazinecarboxamide with acetic anhydride (Scheme 2).

Procedure :

- Hydrazinecarboxamide Formation : Trifluoroacetic acid hydrazide (1.0 equiv) reacts with methyl isocyanate (1.1 equiv) in THF at 25°C for 12 h.

- Cyclization : The intermediate is treated with acetic anhydride (2.0 equiv) at 80°C for 6 h, yielding the triazole.

Optimization :

- Catalyst : Pyridine (10 mol%) enhances cyclization efficiency.

- Yield : 89% after silica gel chromatography (EtOAc/hexane, 3:7).

Analytical Data :

- ¹H NMR (DMSO-d₆): δ 2.12 (s, 3H, CH₃), 4.10 (s, 2H, CH₂), 10.25 (s, 1H, NH).

- ¹⁹F NMR : δ -62.5 (CF₃).

Sulfonamide Coupling Reaction

The final step involves reacting the isoxazole sulfonyl chloride with the triazole-ethylamine in anhydrous THF under nitrogen (Scheme 4).

Procedure :

- Reaction : Triazole-ethylamine (1.0 equiv) and sulfonyl chloride (1.1 equiv) are stirred with Et₃N (2.0 equiv) at 0°C for 1 h, then warmed to 25°C for 12 h.

- Workup : Quenched with ice-water, extracted with EtOAc, and purified via silica gel chromatography (gradient: 20% → 50% EtOAc/hexane).

Optimization :

- Base : Et₃N outperforms NaHCO₃ in suppressing side reactions.

- Yield : 82% (white crystalline solid).

Analytical Validation :

- ¹H NMR (CDCl₃): δ 2.29 (s, 6H, isoxazole-CH₃), 3.45 (t, 2H, CH₂NH), 4.20 (t, 2H, CH₂-triazole), 6.78 (s, 1H, isoxazole-H).

- ¹⁹F NMR : δ -61.8 (CF₃).

- HRMS : m/z [M+Na]⁺ calcd. for C₁₃H₁₅F₃N₅O₃S: 427.07; found: 427.06.

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Isoxazole sulfonation | ClSO₃H, 0–5°C | 85 | 98 |

| Triazole cyclization | Ac₂O, pyridine, 80°C | 89 | 97 |

| Ethylamine alkylation | K₂CO₃, DMF, 60°C | 76 | 95 |

| Sulfonamide coupling | Et₃N, THF, 25°C | 82 | 99 |

Challenges and Mitigation Strategies

- Regioselectivity in Triazole Formation : Competing 1,2,3-triazole byproducts are minimized using acetic anhydride as the cyclizing agent.

- Sulfonyl Chloride Stability : Storage under argon at -20°C prevents hydrolysis.

- Coupling Efficiency : Excess Et₃N ensures complete deprotonation of the amine, facilitating nucleophilic attack on the sulfonyl chloride.

Q & A

Basic Research Questions

Q. What methodologies are recommended for determining the crystal structure of this compound, and how can data discrepancies be resolved?

- Data collection with high-resolution detectors.

- Structure solution using direct methods (e.g., SHELXD ) and refinement with anisotropic displacement parameters.

- Validate geometric parameters (bond lengths/angles) against similar sulfonamide derivatives (e.g., ).

- Resolve discrepancies (e.g., disordered trifluoromethyl groups) using constraints or restraints in SHELXL .

Q. How can researchers optimize the synthesis of this compound using statistical experimental design?

- Answer : Apply Design of Experiments (DoE) to minimize trial-and-error:

- Identify critical factors (e.g., reaction temperature, catalyst loading, solvent polarity) using factorial designs ().

- Optimize yield via response surface methodology (RSM) and validate with ANOVA.

- Reference synthesis protocols for analogous triazole-sulfonamide hybrids () .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and functional groups?

- Answer :

- NMR : Assign peaks for trifluoromethyl (δ ~110-120 ppm in NMR) and sulfonamide protons (δ ~7-8 ppm in NMR).

- IR : Confirm sulfonamide S=O stretches (1350-1150 cm) and triazole C=N vibrations (1600-1500 cm).

- LC-MS : Verify molecular ion peaks and fragmentation patterns against theoretical m/z values ( ) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Answer :

- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites.

- Simulate reaction pathways (e.g., nucleophilic substitution at the sulfonamide group) with software like Gaussian or ORCA.

- Validate predictions with experimental kinetics (e.g., ICReDD’s feedback loop integrating quantum calculations and lab data; ) .

Q. What strategies address low solubility in aqueous media for bioactivity assays?

- Answer :

- Co-solvent systems : Test DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability ( ).

- Micellar encapsulation : Use non-ionic surfactants (e.g., Tween-80) to enhance dispersion.

- Structural modification : Introduce hydrophilic substituents (e.g., hydroxyl groups) without altering core pharmacophores ( ) .

Q. How can researchers resolve conflicting bioactivity data across different assay platforms?

- Answer :

- Standardize protocols : Control variables like cell line passage number, serum concentration, and incubation time.

- Cross-validate : Compare results from enzymatic assays (e.g., kinase inhibition) and cell-based assays (e.g., proliferation IC).

- Apply multivariate analysis to identify assay-specific interference (e.g., autofluorescence in fluorogenic assays; ) .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

- Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (, ) for target proteins.

- X-ray crystallography : Co-crystallize the compound with its target (e.g., carbonic anhydrase) to map binding pockets ().

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over nanosecond timescales to assess stability () .

Methodological Notes

- Synthesis Optimization : Prioritize reaction fundamentals and reactor design (RDF2050112; ).

- Data Reproducibility : Document all synthetic steps and characterization parameters in compliance with FAIR principles .

- Contradiction Analysis : Use statistical tools (e.g., Grubbs’ test for outliers) and cross-disciplinary validation () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.